6-(1-Fluoroethyl)-4(1H)-pyrimidinone
Overview
Description
6-(1-Fluoroethyl)-4(1H)-pyrimidinone, also known as FEPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FEPM belongs to the pyrimidine family of compounds and has a molecular formula of C6H7FN2O.
Mechanism of Action
6-(1-Fluoroethyl)-4(1H)-pyrimidinone inhibits DHODH by binding to the enzyme's active site, thereby preventing the synthesis of pyrimidine nucleotides. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been found to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone is its potency as a DHODH inhibitor, which makes it a useful tool for studying the role of DHODH in various biological processes. However, 6-(1-Fluoroethyl)-4(1H)-pyrimidinone's high potency can also make it difficult to use in certain experiments, as it may have off-target effects.
Future Directions
There are several potential future directions for research on 6-(1-Fluoroethyl)-4(1H)-pyrimidinone. One area of interest is its potential use in cancer treatment, as DHODH inhibitors have shown promise as anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the off-target effects of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone and to develop more selective DHODH inhibitors.
Scientific Research Applications
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the synthesis of pyrimidine nucleotides. 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has also been studied for its potential use in cancer treatment, as DHODH is overexpressed in many cancer cells.
properties
IUPAC Name |
4-(1-fluoroethyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIUIUOQJNADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452442 | |
Record name | 6-(1fluoroethyl)-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoroethyl)-4(1H)-pyrimidinone | |
CAS RN |
227184-11-4 | |
Record name | 6-(1fluoroethyl)-4-pyrimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.